![molecular formula C17H18BrN3O2 B2423127 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide CAS No. 922943-45-1](/img/structure/B2423127.png)
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide
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Description
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound contains a bromophenyl group, which is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. The reaction conditions are mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .
Synthesis of Heterocyclic Compounds
The compound’s structure suggests that it could be used in the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Biological Activity
Compounds with similar structures have been found to exhibit various biological activities. For example, some 1,3,4-oxadiazole derivatives have shown antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Medicine and Agriculture
Given its potential biological activity, the compound could be used in the development of new medicines or agricultural products. For example, it could be used to create new drugs with improved efficacy or safety profiles, or to develop more effective pesticides or herbicides .
Organic Synthesis
The compound could be used as a building block in organic synthesis. Its bromophenyl group could be used in various coupling reactions to create new carbon-carbon bonds, while its oxopyridazinyl group could potentially be used to create new heterocyclic compounds .
properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-13-7-5-12(6-8-13)15-9-10-17(23)21(20-15)11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLUEJWDHUWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide |
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